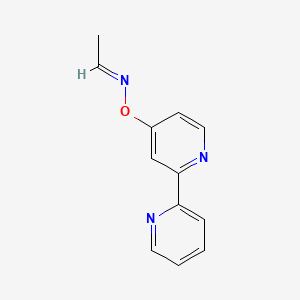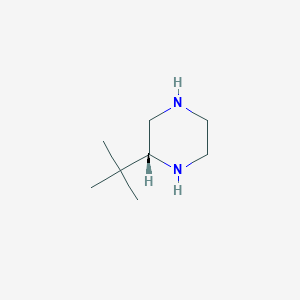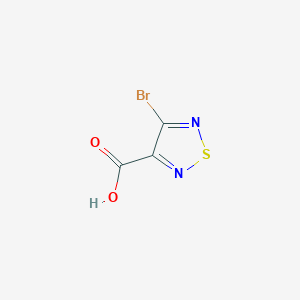
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Often require palladium catalysts and suitable ligands under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Complex molecules formed through coupling reactions with aryl or alkyl halides.
Scientific Research Applications
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can bind to DNA and interfere with its replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways in cells.
Comparison with Similar Compounds
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid can be compared with other similar compounds such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substitution patterns and biological activities.
4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid: This compound has a similar structure but with a methyl group instead of a bromine atom, leading to different chemical properties and applications.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A more complex thiadiazole derivative with unique electronic properties and applications in materials science.
Properties
Molecular Formula |
C3HBrN2O2S |
|---|---|
Molecular Weight |
209.02 g/mol |
IUPAC Name |
4-bromo-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1(3(7)8)5-9-6-2/h(H,7,8) |
InChI Key |
QWJDUAZDUVOJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSN=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
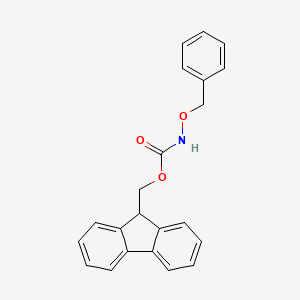
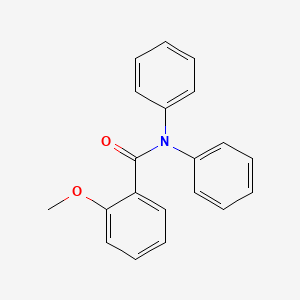
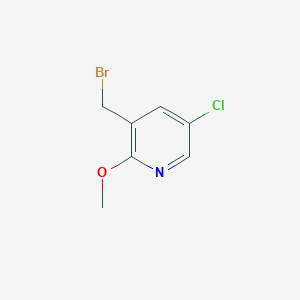
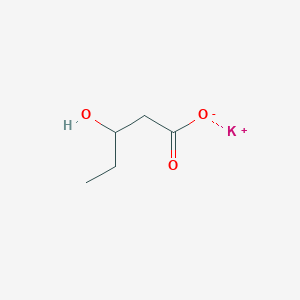
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
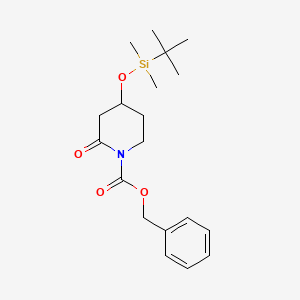
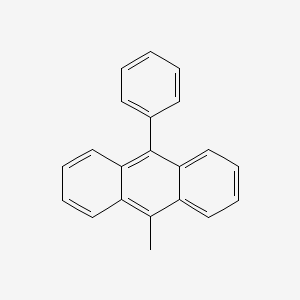
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

